molecular formula C12H9NO3 B147323 4-Nitrophenyl phenyl ether CAS No. 620-88-2

4-Nitrophenyl phenyl ether

Cat. No. B147323
CAS RN: 620-88-2
M. Wt: 215.2 g/mol
InChI Key: JDTMUJBWSGNMGR-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenyl ether is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a nitro group attached to a biphenyl ether structure. It serves as a model compound for studying electron and proton transfers in electrochemical systems and has been used to investigate mutagenicity, solvatochromism, phytotoxic activities, and as a directing group in asymmetric synthesis .

Synthesis Analysis

The synthesis of 4-nitrophenyl phenyl ether and its derivatives has been a subject of research due to their relevance in various fields. For instance, the synthesis of nitrodiphenyl ethers with different substituents has been achieved through bromination and nucleophilic substitution reactions . The reaction conditions, such as temperature, molar ratios, and reflux time, have been optimized to achieve high yields, with one study reporting a synthesis yield of 94.0% . Additionally, new synthetic methods have been developed, such as the melting method, which offers advantages like simple operation, short reaction time, and higher yield .

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl phenyl ether derivatives has been characterized using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These studies have confirmed the structures of synthesized compounds and have provided insights into the electronic properties of these molecules .

Chemical Reactions Analysis

4-Nitrophenyl phenyl ether undergoes a complex series of electron and proton transfers, as demonstrated in a study where microdroplets of the compound were immobilized on an electrode surface. The compound exhibited different electrochemical behaviors depending on the pH of the aqueous electrolyte, with a six-electron, six-proton reduction to the corresponding aniline at acidic pH, and a four-electron, four-proton wave followed by a two-electron, two-proton signal at alkaline pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl phenyl ether derivatives have been explored in various studies. For example, the solvatochromism of nitro-substituted phenolates has been investigated, revealing a reversal in solvatochromism and unusual UV-vis spectroscopic behavior in alcohol/water mixtures . The phytotoxic activities of nitrodiphenyl ethers have been correlated with their chemical structure, showing that certain substituents can enhance peroxidative activity and affect biochemical processes in microalgae . Furthermore, the use of 4-nitrophenyl ether as a directing group in asymmetric aminohydroxylation has been studied, demonstrating its efficiency in controlling the regioselectivity and enantioselectivity of the reaction .

Scientific Research Applications

1. Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers, including 4-Nitrophenyl phenyl ether, are valuable in protein crosslinking and affinity labeling. They remain unreactive under dark, biological conditions but react with amines upon UV irradiation. This characteristic is leveraged for transferring the nitrophenyl group from an alcohol to an amine, making these compounds useful in studying protein interactions and structures (Jelenc, Cantor & Simon, 1978).

2. Redox Switching in Microdroplets

4-Nitrophenyl nonyl ether demonstrates interesting redox properties when formed into microdroplets and exposed to various pH levels. Its reduction to corresponding aniline is studied in the context of electron and proton transfers, which has implications in the field of electrochemistry and material science (Wain et al., 2003).

3. Asymmetric Aminohydroxylation

4-Nitrophenyl ether is a directing group in asymmetric aminohydroxylation, crucial for synthesizing GABOB and homoserine derivatives. Its ability to guide the reaction with high levels of enantioselectivity is significant in the production of specific pharmaceuticals and organic compounds (Harding et al., 2009).

4. Nonlinear Optical Materials

In the study of nonlinear optical materials, the substitution effects on molecules like 4-nitrophenyl phenyl ether are examined. These studies contribute to understanding molecular hyperpolarizability, which is vital for developing advanced optical materials and technologies (Whitaker et al., 1996).

Safety And Hazards

4-Nitrophenyl phenyl ether is an eye irritant . When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

1-nitro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMUJBWSGNMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022087
Record name 4-Nitrophenyl phenyl ether
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitrophenyl phenyl ether

CAS RN

620-88-2
Record name 1-Nitro-4-phenoxybenzene
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Record name 4-Nitrobiphenyl ether
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Record name 1-Nitro-4-phenoxybenzene
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Record name Benzene, 1-nitro-4-phenoxy-
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Record name P-NITROPHENYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

Phenol (1.89 g, 20 mmol) was added to a slurry of hexane-washed NaH (60% oil suspension, 820 mg, 20.5 mmol) in DMSO (20 mL), stirred under nitrogen at 20° C., producing strong gas evolution. After 30 minutes, 1-fluoro-4-nitrobenzene (2.82 g, 20 mmol) was added dropwise to the light grey slurry. After about 10 minutes, the reaction mixture became orange and quite strongly exothermic, and a lot of gas was evolved. After 2 hours, the reaction mixture was poured onto ice-water (200 mL), and the solid was collected by Buchner filtration, rinsed with water (2×50 mL), and air dried to give 4-nitrodiphenyl ether (3.945 g, 91.6%) as dull yellow crystals.
Quantity
1.89 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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820 mg
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20 mL
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2.82 g
Type
reactant
Reaction Step Three
Yield
91.6%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoronitrobenzene (0.50 mL) and phenol (443 mg) in 5.0 mL of dimethylformamide was added K2CO3 (1.27 g). The reaction was warmed to 70° C. for 20 h, then cooled to room temperature and poured into ethyl acetate and water. The organic layer was washed with water, sat. aq. NaHCO3 solution, and brine. The solution was dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product as a yellow solid.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
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5 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction was carried out completely in the same manner as in Example 21, except that p-fluoronitrobenzene was used instead of p-chloronitrobenzene and sodium phenolate was used instead of potassium fluoride in Example 21. Further, the reaction temperature was changed to 80° C. and the reaction time was changed to 3 hours without pursuing the reaction on halfway. Objective 4-phenoxynitrobenzene was produced in the yield of 98%.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A steel autoclave was filled with 94 g (1 mole) of phenol and 40 g of sodium hydroxide pellets (1 mole), furthermore after sealing the autoclave 150 g of ammonia were injected. At 70° C., 157.5 g (1 mole) of p-nitrochlorobenzene were pumped into the autoclave as a liquid over a period of one hour; the mixture was stirred for a further 10 hours. After the pressure vessel was let town and the product obtained was washed with water, the 4-nitrodiphenyl ether was isolated at a more than 99% purity (by gas chromatography).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94 g
Type
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Quantity
40 g
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150 g
Type
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Quantity
157.5 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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